1-(7-Amino-3,3-dimethylindolin-1-yl)ethanone
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Overview
Description
1-(7-Amino-3,3-dimethylindolin-1-yl)ethanone is a chemical compound with the molecular formula C12H16N2O. It is part of the indoline family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Amino-3,3-dimethylindolin-1-yl)ethanone typically involves the reaction of 3,3-dimethylindoline with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(7-Amino-3,3-dimethylindolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(7-Amino-3,3-dimethylindolin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Amino-3,3-dimethylindolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone
- 1-(2-Amino-1,3-oxazol-5-yl)ethanone
- 1-(Furo[3,2-b]pyridin-6-yl)ethanone
Uniqueness
1-(7-Amino-3,3-dimethylindolin-1-yl)ethanone is unique due to its specific substitution pattern on the indoline ring, which can lead to distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(7-amino-3,3-dimethyl-2H-indol-1-yl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-8(15)14-7-12(2,3)9-5-4-6-10(13)11(9)14/h4-6H,7,13H2,1-3H3 |
InChI Key |
PUNUFTVGSGXRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C2=C1C(=CC=C2)N)(C)C |
Origin of Product |
United States |
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